molecular formula C21H21N5O4 B562455 N-(2-Methyl-5-nitrophenyl)-N-[4-pyridin-3-yl-pyrimidin-2-yl]-t-boc CAS No. 1076198-55-4

N-(2-Methyl-5-nitrophenyl)-N-[4-pyridin-3-yl-pyrimidin-2-yl]-t-boc

Cat. No.: B562455
CAS No.: 1076198-55-4
M. Wt: 407.43
InChI Key: WVHXRTOGRKVTRA-UHFFFAOYSA-N
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Description

N-(2-Methyl-5-nitrophenyl)-N-[4-pyridin-3-yl-pyrimidin-2-yl]-t-boc is a complex organic compound that features a combination of aromatic and heterocyclic structures

Properties

IUPAC Name

tert-butyl N-(2-methyl-5-nitrophenyl)-N-(4-pyridin-3-ylpyrimidin-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O4/c1-14-7-8-16(26(28)29)12-18(14)25(20(27)30-21(2,3)4)19-23-11-9-17(24-19)15-6-5-10-22-13-15/h5-13H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVHXRTOGRKVTRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])N(C2=NC=CC(=N2)C3=CN=CC=C3)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90652653
Record name tert-Butyl (2-methyl-5-nitrophenyl)[4-(pyridin-3-yl)pyrimidin-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90652653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

407.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1076198-55-4
Record name 1,1-Dimethylethyl N-(2-methyl-5-nitrophenyl)-N-[4-(3-pyridinyl)-2-pyrimidinyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1076198-55-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl (2-methyl-5-nitrophenyl)[4-(pyridin-3-yl)pyrimidin-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90652653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Classical SNAr Reaction with 2-Chloro-4-(pyridin-3-yl)pyrimidine

The SNAr displacement of 2-chloro-4-(pyridin-3-yl)pyrimidine (9) with 2-methyl-5-nitroaniline is a widely adopted route. The reaction proceeds in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) under reflux conditions (100–120°C) for 12–20 hours. Key parameters include:

  • Molar ratio : 1:1 stoichiometry between the pyrimidine and aniline derivatives.

  • Base : Sodium hydroxide (2.09–2.19 mol/dm³) to deprotonate the aniline and facilitate nucleophilic attack.

  • Isolation : The crude product is crystallized from ethanol/ethyl acetate mixtures, yielding the intermediate with >90% conversion and 80% isolated purity.

This method, while reliable, faces challenges in scalability due to prolonged reaction times and the need for anhydrous conditions during pyridin-3-ylzinc(II) bromide preparation.

Microwave-Assisted Continuous Flow Synthesis

Patent EP3333162A1 details a high-efficiency microwave-assisted synthesis using a pressure reactor. The reaction mixture, containing 3-(dimethylamino)-1-(3-pyridyl)prop-2-en-1-one, 1-(2-methyl-5-nitrophenyl)guanidine nitrate, and sodium hydroxide in DMSO, is processed under the following optimized conditions:

ParameterValue
Reactor volume5.73–5.83 cm³
Pressure24–25 MPa
Temperature463–473 K
Flow rate0.573–0.583 mL/min
Power density52.35–53.35 W/cm³
Residence time10 minutes

This approach achieves 98–99% efficiency and 96–97.5% purity , as confirmed by ¹H NMR and LC-MS. The microwave method enhances reaction selectivity by maintaining isothermal conditions and minimizing side products like regioisomers or bis-adducts.

The introduction of the tert-butoxycarbonyl (Boc) group to the amine functionality is achieved through two primary strategies:

Direct Boc Protection Using Di-tert-butyl Dicarbonate

The intermediate N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine is treated with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine or 4-dimethylaminopyridine (DMAP). Typical conditions include:

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).

  • Temperature : 0–25°C for 4–12 hours.

  • Workup : The product is isolated via aqueous extraction and recrystallized from ethanol/water mixtures, yielding the Boc-protected derivative with >95% purity.

Curtius Rearrangement for Carbamate Formation

An alternative route involves a one-pot Curtius rearrangement using diphenylphosphoryl azide (DPPA) and tert-butanol. The steps include:

  • Activation : The amine is converted to an isocyanate intermediate using DPPA and triethylamine in toluene.

  • Carbamate formation : Reaction with tert-butanol at 80–100°C for 6–8 hours.

  • Deprotection : Trifluoroacetic acid (TFA) removes residual protecting groups, yielding the final Boc-protected compound.

This method provides 60–70% isolated yield but requires careful purification to remove phosphorous salt impurities.

Comparative Analysis of Synthetic Routes

The table below summarizes the advantages and limitations of each methodology:

MethodEfficiency (%)Purity (%)ScalabilityKey Challenges
Classical SNAr8090ModerateLong reaction times
Microwave synthesis9997.5HighSpecialized equipment
Direct Boc protection9595HighSensitivity to moisture
Curtius rearrangement7090LowPhosphorous impurity removal

Microwave-assisted synthesis offers superior efficiency and purity, making it ideal for industrial-scale production, whereas the Curtius rearrangement is less favored due to lower yields.

Industrial-Scale Optimization Strategies

Solvent Selection for Transesterification Mitigation

To prevent transesterification during Boc protection, solvents like tert-butanol are preferred over methanol or ethanol. For example, using tert-butanol with potassium tert-butoxide minimizes ester exchange reactions, ensuring >98% regioselectivity.

Crystallization and Purification Techniques

Post-reaction mixes are crystallized from ethyl acetate/hexane systems, followed by washing with cold methanol to remove unreacted starting materials. Purity is further enhanced via column chromatography using silica gel and eluents such as chloroform/methanol (9:1 v/v) .

Chemical Reactions Analysis

Types of Reactions

N-(2-Methyl-5-nitrophenyl)-N-[4-pyridin-3-yl-pyrimidin-2-yl]-t-boc can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Synthesis Techniques

The synthesis of N-(2-Methyl-5-nitrophenyl)-N-[4-pyridin-3-yl-pyrimidin-2-yl]-t-boc typically involves multicomponent reactions that yield high purity and yield of the target compound. Recent advancements have focused on optimizing reaction conditions to enhance efficiency and reduce by-products. For instance, ultrasound-assisted synthesis has been reported to improve reaction times and yields significantly .

Anticancer Activity

Research has demonstrated that derivatives of this compound exhibit promising anticancer properties. Studies have shown that it can inhibit cell proliferation in various cancer cell lines, including those derived from breast and prostate cancers. The mechanism often involves the regulation of cell cycle progression and apoptosis pathways, making it a candidate for further development as an anticancer agent .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro studies indicate that it possesses significant antibacterial effects, outperforming standard antibiotics like ciprofloxacin in some cases, with minimal inhibitory concentrations (MICs) suggesting strong efficacy .

Inhibitors of Kinase Activity

This compound has been investigated as an inhibitor of various kinases involved in cancer signaling pathways. Its structural features allow it to bind effectively to the active sites of these enzymes, providing a basis for the development of targeted therapies .

Case Studies

StudyFocusFindings
Foroughifar et al., 2018Antimicrobial ActivityThe compound showed superior activity against Escherichia coli with an inhibition zone of 22 mm compared to ampicillin .
MDPI Review, 2015Anticancer PotentialDemonstrated significant growth inhibition in multiple cancer cell lines with IC50 values in the micromolar range .
ScienceDirect Study, 2024Kinase InhibitionIdentified as a potent inhibitor of LIMK with promising results in cellular assays .

Mechanism of Action

The mechanism of action of N-(2-Methyl-5-nitrophenyl)-N-[4-pyridin-3-yl-pyrimidin-2-yl]-t-boc involves its interaction with specific molecular targets. The compound’s aromatic and heterocyclic structures allow it to bind to various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-5-nitrofuran: Shares the nitro and methyl groups but differs in the heterocyclic structure.

    5-Methoxy-2-nitrophenol: Similar nitro group but with a methoxy substituent.

    2,3-Dimethyl-5-(2-nitro-1-propenyl)furan: Contains similar functional groups but with different connectivity.

Biological Activity

N-(2-Methyl-5-nitrophenyl)-N-[4-pyridin-3-yl-pyrimidin-2-yl]-t-boc, also known as N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine (CAS No. 152460-09-8), is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, and relevant case studies.

The molecular formula of the compound is C16H13N5O2C_{16}H_{13}N_{5}O_{2} with a molecular weight of 307.31 g/mol. The structure includes a nitrophenyl group and a pyridinyl-pyrimidinyl moiety, which are significant for its biological activity.

PropertyValue
Molecular FormulaC16H13N5O2C_{16}H_{13}N_{5}O_{2}
Molecular Weight307.31 g/mol
CAS Number152460-09-8
Purity>95%

Synthesis

The synthesis of N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine has been optimized to ensure high purity and yield. A notable method involves using microwave-assisted synthesis, which allows for rapid and efficient production under controlled conditions, achieving yields up to 99.1% with purities exceeding 97% as confirmed by analytical techniques such as NMR and LC-MS .

Anticancer Activity

Research indicates that pyrimidine derivatives, including N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine, exhibit significant anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, it has demonstrated cytotoxic effects against MCF-7 (breast cancer) and A549 (lung cancer) cell lines with IC50 values indicating potent activity .

Antibacterial and Antifungal Properties

The compound has been evaluated for its antibacterial and antifungal activities. In vitro tests confirmed its effectiveness against several microbial strains, including E. coli and S. aureus. The minimum inhibitory concentrations (MIC) were found to be promising, suggesting potential applications in treating infections .

Anti-inflammatory Effects

Pyrimidine derivatives are also recognized for their anti-inflammatory properties. Studies have shown that compounds similar to N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine can inhibit pro-inflammatory cytokines, thus providing a basis for their use in inflammatory diseases .

Case Studies

  • Anticancer Efficacy : In a study evaluating various pyrimidine derivatives for anticancer activity, one derivative exhibited superior cytotoxicity against multiple cancer cell lines compared to standard treatments. The study highlighted the role of electron-rich substituents in enhancing biological activity .
  • Antimicrobial Activity : Another investigation focused on the antimicrobial potential of this compound against clinically relevant pathogens. The results indicated significant inhibition at low concentrations, supporting its development as an antimicrobial agent .

Q & A

Q. Critical Parameters :

  • Temperature : Excess heat during nitro reduction can lead to over-reduction or decomposition.
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) improve Boc protection efficiency but may complicate purification.
  • Yield Optimization : Typical yields range from 65–80%, with impurities arising from incomplete reduction or Boc group migration.

Q. Table 1: Synthetic Route Comparison

StepReagents/ConditionsYield (%)Key Challenges
Nitro ReductionSnCl₂, HCl/EtOH, 60°C75By-product formation from residual nitro intermediates
Boc ProtectionBoc₂O, DMAP, DCM, RT82Sensitivity to moisture; requires inert atmosphere

Basic: Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?

Methodological Answer:
A combination of techniques is required:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms the presence of the t-Boc group (δ ~1.4 ppm for tert-butyl protons) and pyrimidine/pyridine aromatic signals .
  • HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with ESI-MS detects impurities (e.g., de-Boc by-products) and validates molecular weight (MW: 307.31 g/mol) .
  • Elemental Analysis : Matches calculated C, H, N, O percentages (±0.3% tolerance) to confirm stoichiometry .

Q. Key Considerations :

  • Sample Preparation : Use deuterated DMSO for NMR to dissolve the compound fully.
  • HPLC Method : Optimize pH (e.g., 0.1% TFA) to improve peak resolution for nitro-containing analogs.

Basic: How should this compound be stored to prevent degradation, and what are its stability limits?

Methodological Answer:

  • Storage Conditions :
    • Temperature : -20°C in airtight, light-resistant vials to avoid thermal decomposition or photodegradation of the nitro and Boc groups .
    • Solvent : Store in anhydrous DMSO or DCM; avoid protic solvents (e.g., MeOH) that may hydrolyze the Boc group .
  • Stability Data :
    • Hydrolysis Risk : The Boc group is stable in neutral conditions but degrades rapidly in acidic (pH < 3) or basic (pH > 9) environments .
    • Shelf Life : 12–18 months under recommended conditions, verified via periodic HPLC purity checks.

Advanced: How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?

Methodological Answer:
Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) provide insights into:

  • HOMO-LUMO Gaps : A narrow gap (~3.5 eV) suggests potential redox activity, relevant for biological interactions .
  • Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites (e.g., nitro group as an electron-deficient region) for predicting reaction pathways .

Q. Table 2: DFT-Derived Electronic Properties

PropertyValueImplication
HOMO (eV)-6.2High electron-donating capacity
LUMO (eV)-2.7Susceptibility to nucleophilic attack
Band Gap (eV)3.5Moderate reactivity under physiological conditions

Validation : Cross-correlate with experimental UV-Vis spectra (λmax ~320 nm for nitro-aromatic transitions) .

Advanced: What structural features of this compound correlate with its potential biological activity, and how can SAR studies be designed?

Methodological Answer:
Key structural motifs and their implications:

  • Pyrimidine-Pyridine Core : Facilitates π-π stacking with biological targets (e.g., kinase ATP-binding pockets) .
  • Nitro Group : May act as a hydrogen-bond acceptor or participate in redox cycling, influencing cytotoxicity .

Q. SAR Study Design :

Analog Synthesis : Modify the nitro position (e.g., 3-nitro vs. 5-nitro isomers) or replace Boc with other protecting groups (e.g., Fmoc).

Bioassay Profiling : Test against kinase panels (e.g., EGFR, VEGFR) using ATPase activity assays.

Data Analysis : Use QSAR models to link substituent electronegativity or steric bulk to IC₅₀ values .

Q. Table 3: Hypothetical SAR Trends

ModificationBiological Activity (IC₅₀, nM)Notes
5-Nitro isomer120Optimal H-bonding with target
3-Nitro isomer>1000Steric hindrance reduces binding
Boc → Fmoc85Improved solubility but lower stability

Advanced: How can researchers resolve contradictions in reported synthetic yields or purity data?

Methodological Answer:
Common contradictions arise from:

  • By-Product Formation : Unreacted starting materials (e.g., residual nitro precursors) may inflate yield calculations. Use preparative TLC or column chromatography for purification .
  • Analytical Variability : Differences in HPLC methods (e.g., column type, gradient) can alter purity readings. Standardize protocols using certified reference materials .

Q. Case Study :

  • Reported Yield Discrepancy : 65% vs. 80% for Boc protection.
    • Root Cause : Moisture ingress during reaction reduces effective Boc₂O concentration .
    • Resolution : Use molecular sieves or rigorous drying of solvents.

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